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In the landscape of pharmaceutical development, the efficiency and success of a synthetic
campaign often hinge on the strategic selection of key intermediates. These molecular building
blocks must offer a combination of stability, predictable reactivity, and the correct arrangement
of functional groups to facilitate the construction of complex active pharmaceutical ingredients
(APIs). 4-lodo-2-methoxy-5-nitroaniline is one such specialized reagent. While not as
extensively cataloged as its fluorinated counterpart, its structure is of significant interest to
researchers and drug development professionals, particularly those working on kinase
inhibitors.

This guide provides a comprehensive technical overview of 4-lodo-2-methoxy-5-nitroaniline.
Due to its status as a niche research chemical, direct experimental data is sparse. Therefore,
this document synthesizes information from closely related structural analogs—most notably 4-
fluoro-2-methoxy-5-nitroaniline—to present an authoritative, scientifically-grounded profile. We
will delve into its inferred physicochemical properties, propose a logical and robust synthetic
route, explore its potential applications as a pivotal intermediate in drug discovery, and outline
essential safety protocols. Every section is grounded in established chemical principles and
supported by references to authoritative sources, ensuring a trustworthy and practical resource
for the discerning scientist.
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Section 1: Chemical Identity and Physicochemical
Properties

A precise understanding of a compound's properties is the foundation of its effective use. While
a dedicated CAS number for 4-lodo-2-methoxy-5-nitroaniline is not prominently listed in
major chemical databases, we can define its core identity and infer its properties from well-
documented analogs.

Molecular Identity:

Systematic Name: 4-lodo-2-methoxy-5-nitroaniline

Molecular Formula: C7H7IN203

Molecular Weight: 294.05 g/mol

Structure:

For comparative context, the extensively studied analog, 4-Fluoro-2-methoxy-5-nitroaniline, is
registered under CAS Number 1075705-01-9.[1][2] This compound serves as a critical
benchmark for predicting the behavior of the iodo-variant.

Inferred Physicochemical Properties:

The following table summarizes the expected properties of 4-lodo-2-methoxy-5-nitroaniline,
derived from analysis of its fluoro-analog and other related nitroanilines.
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Property

Inferred Value /
Observation

Rationale and Comparative
Data

Appearance

Pale yellow to orange/brown

crystalline powder

The fluoro-analog is described
as a light yellow to brown
powder.[3] The heavier iodine
atom may deepen the color

slightly.

Melting Point

Estimated: 135-145 °C

The fluoro-analog melts at
128-132 °C.[3] The greater
molecular weight and potential
for stronger intermolecular
forces due to the larger iodine
atom would likely elevate the
melting point. For reference, 4-
lodo-2-nitroaniline melts at
120-123 °C.

Solubility

Sparingly soluble in water;
soluble in organic solvents like
ethanol, acetone, and

dichloromethane.

This is a common
characteristic for substituted
nitroanilines. The fluoro-analog
is noted to be sparingly soluble
in water but dissolves well in

organic solvents.[4]

pKa

Estimated: ~1.5-2.5

(conjugate acid)

The electron-withdrawing
nature of the nitro and iodo
groups decreases the basicity
of the aniline nitrogen. The
pKa of 2-methoxy-5-
nitroaniline's conjugate acid is
2.49.[5]

Spectroscopic Profile for Structural Confirmation:

For any synthetic chemist, unequivocal structural verification is paramount. The following are

the expected spectroscopic signatures for 4-lodo-2-methoxy-5-nitroaniline.
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e 1H NMR: The spectrum should display two distinct singlets in the aromatic region,
corresponding to the two non-equivalent protons on the benzene ring. An additional singlet
would be present for the methoxy (-OCH?s) protons, and a broad singlet for the amine (-NH2)
protons. The chemical shifts would be influenced by the electronic effects of the iodo,
methoxy, and nitro substituents.

e 13C NMR: The spectrum will show seven distinct carbon signals. The carbon atom bonded to
the iodine (C-I) will exhibit a characteristically low chemical shift compared to the other
aromatic carbons.

» IR Spectroscopy: Key vibrational bands would include N-H stretching for the amine group
(typically 3300-3500 cm~1), C-H stretching for the aromatic and methoxy groups (~2850-
3100 cm™1), asymmetric and symmetric N-O stretching for the nitro group (~1500-1550 cm~1
and ~1300-1350 cm™1, respectively), and C-O stretching for the methoxy ether linkage
(~1250 cm™1).

e Mass Spectrometry (MS): The molecular ion peak (M*) would be observed at m/z 294. A
characteristic isotopic pattern for iodine would be absent, as iodine is monoisotopic (*27I).
Common fragmentation patterns would involve the loss of the nitro group (NOz2) and methoxy
group (CHsO).

Section 2: Synthesis and Reactivity

The synthesis of highly substituted anilines requires a carefully planned strategy, often
involving the use of protecting groups to direct the regioselectivity of electrophilic aromatic
substitution reactions. The proposed synthesis for 4-lodo-2-methoxy-5-nitroaniline is adapted
from established, patent-protected methods for its fluoro-analog.[6]

The core strategy involves three key stages:

o Protection: The amine functionality of the starting material, 4-iodo-2-methoxyaniline, is
protected to prevent side reactions and to modulate its directing effects.

« Nitration: A nitro group is introduced onto the aromatic ring. The position of nitration is
directed by the existing methoxy and protected amine groups.

o Deprotection: The protecting group is removed to yield the final product.
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Step 1: Protection

4-lodo-2-methoxyaniline

Acetic Anhydride / Acetic Acid

N-acetyl-4-iodo-2-methoxyaniline

Nitrating Agent (e.g., HNO3/H2S0a4)

Step 2: Nitration

N-acetyl-4-iodo-2-methoxy-5-nitroaniline

cid Hydrolysis (e.g., HCl/Methanol)

Step 3: Deprotection

4-lodo-2-methoxy-5-nitroaniline

Click to download full resolution via product page
Figure 1: Proposed synthetic workflow for 4-lodo-2-methoxy-5-nitroaniline.
Detailed Experimental Protocol (Proposed):

Disclaimer: This is a proposed protocol based on analogous reactions and should be optimized
under appropriate laboratory conditions by qualified personnel.

Step 1: Protection of 4-lodo-2-methoxyaniline

« Rationale: The acetylation of the aniline nitrogen serves two purposes. First, it reduces the
activating nature of the amine, preventing over-nitration. Second, the bulky acetyl group
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sterically helps direct the incoming nitro group to the desired position (ortho to the amine and
meta to the methoxy group).

e Procedure:
1. Charge a round-bottom flask with 4-iodo-2-methoxyaniline (1.0 eq) and acetic acid (5 vol).
2. Stir the mixture at ambient temperature (20-25 °C) for 10-15 minutes to ensure dissolution.

3. Slowly add acetic anhydride (1.2 eq) to the reaction mass, maintaining the temperature
below 35 °C.

4. Heat the reaction mixture to 90 °C and maintain for 3-5 hours, monitoring for completion
by TLC or LC-MS.

5. Upon completion, cool the reaction mass and quench by pouring it into cold water (10 vol).
6. Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

7. Filter the solid product, wash with water until the filtrate is neutral, and dry under vacuum
to yield N-(4-iodo-2-methoxy-phenyl)acetamide.

Step 2: Nitration

o Rationale: The nitration is a classic electrophilic aromatic substitution. The use of a mixed
acid system (HNO3/H2S0a4) generates the highly electrophilic nitronium ion (NO2z%). The
reaction is conducted at low temperatures to control the exothermic reaction and minimize
side-product formation.

e Procedure:

1. Charge a clean, dry flask with concentrated sulfuric acid (5 vol) and cool to 0 °C in an ice
bath.

2. Slowly add the N-(4-iodo-2-methoxy-phenyl)acetamide (1.0 eq) from Step 1 in portions,
ensuring the temperature does not exceed 5 °C.
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3. Once the addition is complete, slowly add a pre-cooled mixture of nitric acid (1.1 eq) and
sulfuric acid (1 vol) dropwise, maintaining the internal temperature at 0-5 °C.

4. Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor for completion.
5. Carefully quench the reaction by pouring it onto crushed ice.

6. Filter the precipitated solid, wash thoroughly with cold water, and dry to obtain N-(4-iodo-2-
methoxy-5-nitrophenyl)acetamide.

Step 3: Deprotection (Acid Hydrolysis)

o Rationale: The acetyl protecting group is readily cleaved under acidic conditions to
regenerate the free aniline.

» Procedure:
1. Suspend the nitrated intermediate (1.0 eq) from Step 2 in methanol (10 vol).
2. Add concentrated hydrochloric acid (3 vol) at 25-35 °C.
3. Heat the mixture to reflux (approx. 65-70 °C) and maintain for 3-5 hours.
4. Monitor the reaction for the disappearance of the starting material.
5. Once complete, distill off the methanol under reduced pressure.

6. Cool the remaining aqueous solution, and neutralize carefully with an agqueous base (e.qg.,
NaOH or NaHCOs solution) to precipitate the product.

7. Filter the solid, wash with water, and dry under vacuum at 50-60 °C to yield the final
product, 4-lodo-2-methoxy-5-nitroaniline.

Section 3: Applications in Research and Drug
Development

Substituted anilines are cornerstone intermediates in medicinal chemistry. The specific
arrangement of iodo, methoxy, nitro, and amine groups in 4-lodo-2-methoxy-5-nitroaniline
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makes it a highly valuable precursor, particularly for targeted cancer therapies.
Role as a Key Intermediate for Kinase Inhibitors:

The primary application for this class of molecule is in the synthesis of third-generation
Epidermal Growth Factor Receptor (EGFR) inhibitors.[7][8] The fluoro-analog is a documented
key intermediate in the synthesis of Osimertinib (Tagrisso®), a drug used to treat non-small cell
lung cancer with specific EGFR mutations.[9][10]

The iodo-analog, 4-lodo-2-methoxy-5-nitroaniline, can be envisioned to serve the exact
same strategic role. In the synthesis of Osimertinib, the aniline nitrogen of this intermediate
acts as a nucleophile, displacing a chlorine atom on a pyrimidine ring. The nitro group is then
reduced to a second aniline, which is subsequently acylated to install the crucial acrylamide
"warhead" that forms a covalent bond with the target kinase. The iodine atom, while not present
in the final drug, serves a similar electronic and steric role as fluorine during the intermediate
steps.

4-lodo-2-methoxy-
5-nitroaniline il

" 777.7777777777.”” . Fe/NH4Cl or similar . Acylation with Final API Scaffold
Nucleophilic Ar{ﬂfl}ffg?ﬂ{ll}@,, Coupled Intermediate 4’@%%“0” of Nitro Groua—*Cmy,oyI Chioride )1 (e.g., Osimertinib-like)

Substituted Pyrimidine

(e.g., 3-(2-chloropyrimidin-4-yl) o
-1-methylindole)

Click to download full resolution via product page
Figure 2: Strategic role of the title compound in a generic kinase inhibitor synthesis pathway.

This versatile structure makes it a valuable building block for creating libraries of compounds
for drug discovery screening.[11] The iodine atom, in particular, can participate in various
cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offering a reactive handle for
further molecular diversification that is not possible with the fluoro-analog. This makes the iodo-
variant a potentially more versatile tool for early-stage drug discovery programs.
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Section 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-lodo-2-methoxy-5-nitroaniline is not readily
available, a robust safety protocol can be constructed by examining the hazards of its structural
components and analogs. The primary sources for this inferred safety profile are the SDS for 4-
fluoro-2-methoxy-5-nitroaniline and various other nitroaniline compounds.[12][13][14]

Anticipated Hazards (GHS Classification):

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[12]

Skin Irritation (Category 2): H315 - Causes skin irritation.

Eye Irritation (Category 2): H319 - Causes serious eye irritation.

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 -
May cause respiratory irritation.

Personal Protective Equipment (PPE) and Handling:

» Engineering Controls: Handle only in a well-ventilated area, preferably within a certified
chemical fume hood.

o Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166).

« Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves
immediately if contamination occurs.

o Respiratory Protection: If dusts are generated, use a NIOSH/MSHA-approved respirator with
an appropriate particulate filter.

o General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands
thoroughly after handling. Keep away from foodstuffs and beverages.[12]

First Aid Measures:

 |If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse
mouth. Do not induce vomiting.
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 If on Skin: Wash off immediately with soap and plenty of water while removing all
contaminated clothing. If skin irritation occurs, get medical advice.

« If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a doctor if
you feel unwell.

 If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present
and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

Storage and Disposal:

e Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep
locked up or in an area accessible only to qualified personnel.

» Disposal: Dispose of contents and container in accordance with local, regional, national, and
international regulations. Do not allow to enter drains or the environment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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